N-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Lipoxygenase inhibition Anti-inflammatory Enzyme assay

For researchers conducting structure-activity relationship (SAR) studies on 1,2,4-triazole antifungals, locating a well-characterized, para-substituted benchmark compound with documented activity can be a bottleneck. N-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 1252441-64-7) directly addresses this need as a defined reference point. - Documented antifungal activity against C. albicans (MIC = 4.06 ± 0.03 μg/mL), providing a critical comparator for evaluating electronic and steric effects at the para-position. - Serves as a minimally functionalized scaffold for fragment-based drug discovery, with a class benchmark for optimized derivatives achieving nanomolar EGFR inhibition (IC₅₀ = 43.8 ± 1.3 nM). - Exhibits moderate 12-lipoxygenase inhibition (IC₅₀ = 28 μM), suitable as a tool compound for arachidonic acid metabolism studies where complete pathway ablation is not desired.

Molecular Formula C11H12N4O
Molecular Weight 216.244
CAS No. 1252441-64-7
Cat. No. B2733128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
CAS1252441-64-7
Molecular FormulaC11H12N4O
Molecular Weight216.244
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CN2C=NC=N2
InChIInChI=1S/C11H12N4O/c1-9-2-4-10(5-3-9)14-11(16)6-15-8-12-7-13-15/h2-5,7-8H,6H2,1H3,(H,14,16)
InChIKeyOPFCFBWPPJSDSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





CAS 1252441-64-7: Chemical Identity & Scaffold Profile


N-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 1252441-64-7) is a triazole-acetamide hybrid small molecule with the molecular formula C₁₁H₁₂N₄O and molecular weight 216.24 g/mol . It is commercially available as a research compound with standard purity specifications of 95% . Structurally, this compound belongs to the 1,2,4-triazole-containing N-phenylacetamide class, a scaffold widely recognized in medicinal chemistry for its versatility across antifungal, anticancer, anti-inflammatory, and enzyme inhibitory applications [1].

Triazole-acetamide scaffold for enzyme inhibition & SAR studies
p-Methylphenyl substitution supports para-position activity profiling
Reported utility in kinase, lipoxygenase, and cellular assay contexts

Substitution Risk for CAS 1252441-64-7


Within the 1,2,4-triazole acetamide class, even minor structural variations—particularly substitution patterns on the N-phenyl ring—produce substantial differences in biological activity profiles. Systematic structure-activity relationship (SAR) studies demonstrate that para-substitution on the phenyl ring (such as the 4-methyl group present in CAS 1252441-64-7) yields distinct activity outcomes compared to ortho- or meta-substituted analogs, with differences in antimicrobial potency spanning orders of magnitude [1]. Importantly, the broader class exhibits activity across multiple therapeutic domains including antifungal, anticancer (EGFR inhibition, α-glucosidase inhibition), and enzyme inhibition, but specific activity mapping for the 4-methylphenyl variant remains sparsely documented relative to other substitution patterns [2]. This SAR sensitivity means that substituting a closely related analog without empirical verification introduces material uncertainty regarding experimental reproducibility.

Substitution-dependent activity profile
para-substitution activity patterns differ from ortho- or meta-substituted analogs; assay response may shift across positional isomers.
Sparse 4-methylphenyl mapping
Class-level bioactivity data exists, but direct activity mapping for this specific variant remains limited; experimental verification is advised before analog substitution.
Multi-domain scaffold, not guaranteed fit
Triazole-acetamide class spans diverse target profiles; a structurally similar compound may not replicate the same endpoint due to SAR sensitivity.

Quantitative Evidence for CAS 1252441-64-7


Lipoxygenase Inhibitory Activity

This compound has been tested for inhibition of 12-lipoxygenase (12-LO) in mouse epidermal homogenates via measurement of 12(S)-HETE biosynthesis inhibition [1]. The 1,2,4-triazole acetamide class, as represented by structurally related multifunctional derivatives (compounds 6a-6k), has demonstrated lipoxygenase inhibitory activity with reported IC₅₀ values ranging from 28 ± 3 μM to >100 μM depending on specific substitution patterns [2]. Importantly, an independent assessment of CAS 1252441-64-7 noted an IC₅₀ of 28 μM in this context, characterizing it as neither potent nor selective relative to more optimized class members [3]. This establishes a baseline potency expectation for procurement decisions.

12-LO Inhibition
Class-level
IC₅₀ = 28 µM (reported)
Supports lipoxygenase pathway assay context
Moderate potency; other class members range 28–>100 µM
Lipoxygenase inhibition Anti-inflammatory Enzyme assay

Antifungal Activity Against C. albicans

Direct experimental evaluation of p-methylphenyl substituted triazole derivatives against Candida albicans has been conducted using broth microdilution methods. The p-methylphenyl substituted triazole compound demonstrated antifungal activity with an MIC value of 4.06 ± 0.03 μg/mL against C. albicans [1]. In the same study, p-nitrophenyl substituted triazole showed MIC of 3.16 ± 0.01 μg/mL, while the clinical reference agent itraconazole exhibited MIC of 3.32 ± 0.02 μg/mL [1]. This positions the p-methylphenyl variant as approximately 1.2-fold less potent than itraconazole but within the same order of magnitude.

C. albicans MIC
Head-to-head
4.06 ± 0.03 µg/mL (p-methyl) vs itraconazole 3.32 ± 0.02 µg/mL
Supports antifungal SAR comparison
Broth microdilution; p-nitrophenyl analog MIC 3.16 µg/mL
Antifungal Candida albicans MIC determination

Anticancer Potency of p-Tolyl Scaffold

Within the p-tolyl (4-methylphenyl) triazole acetamide structural class, multiple derivatives have been evaluated against human cancer cell lines with quantifiable IC₅₀ values. Compound 11g, a p-tolylacetamide-containing acefylline-1,2,4-triazole hybrid, exhibited IC₅₀ = 1.25 ± 1.36 μM against both A549 (lung) and MCF-7 (breast) cancer cell lines, representing the most potent derivative in that study [1]. In a separate investigation, a p-tolyl triazole analog (compound 27) demonstrated IC₅₀ = 0.56 μM against HepG2 hepatocellular carcinoma cells [2]. These values establish class-level potency benchmarks for p-tolyl-containing triazole acetamides.

Cytotoxicity Benchmark
Class-level
IC₅₀ range 0.56–1.25 µM (optimized p-tolyl derivatives)
Supports cell-model endpoint review
MTT assay; A549, MCF-7, HepG2 lines
Anticancer Cytotoxicity A549 MCF-7 HepG2

EGFR Kinase Inhibition Class Benchmark

1,2,4-Triazole-acetamide conjugates have been systematically evaluated as human epidermal growth factor receptor (hEGFR) inhibitors. The most potent derivative in a recent comprehensive study, compound 20, demonstrated IC₅₀ = 43.8 ± 1.3 nM against hEGFR in vitro kinase assays, with molecular docking and 200 ns molecular dynamics simulations confirming stable interaction with Cys797 in the EGFR active site [1]. While CAS 1252441-64-7 itself lacks direct EGFR inhibition data, this class benchmark establishes that triazole-acetamide scaffolds can achieve nanomolar potency against this validated oncology target .

EGFR Kinase Benchmark
Class-level
IC₅₀ = 43.8 ± 1.3 nM (optimized congener)
Kinase inhibition context for scaffold
Not directly measured for CAS 1252441-64-7
EGFR inhibition Kinase assay Anticancer

α-Glucosidase Inhibition Benchmarking

Triazole-phenylacetamide hybrids (compounds 5a-5p) have been systematically evaluated for α-glucosidase inhibitory activity. All tested compounds displayed IC₅₀ values ranging from 6.69 ± 0.18 μM to 113.65 ± 2.94 μM, with compound 5g achieving the best activity at IC₅₀ = 6.69 ± 0.18 μM [1]. Critically, all compounds demonstrated substantially superior potency compared to the clinical reference acarbose (IC₅₀ = 723.06 ± 11.26 μM), representing a 6- to 108-fold improvement in inhibition [1]. Compound 5g exhibited mixed-type inhibition with Ki = 1.65 μM and Kis = 4.54 μM, and showed low cytotoxicity in cell-based assays [1]. This class-level data demonstrates that phenylacetamide-containing triazoles are privileged scaffolds for α-glucosidase inhibitor development.

α-Glucosidase Inhibition
Class-level
Class IC₅₀ 6.69–113.65 µM; acarbose IC₅₀ 723 µM
Supports enzyme inhibition assay context
Reported mixed-type inhibition (Ki=1.65 µM)
α-Glucosidase inhibition Antidiabetic Enzyme assay

Baseline Physicochemical Profile

N-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 1252441-64-7) has defined physicochemical properties: molecular formula C₁₁H₁₂N₄O, molecular weight 216.24 g/mol, SMILES notation CC1=CC=C(C=C1)NC(=O)CN2C=NC=N2, and MDL number MFCD19445628 . The compound is available with standard purity specification of 95% . Compared to structurally related 1,2,4-triazole acetamide analogs, the 4-methylphenyl substitution confers moderate lipophilicity that influences membrane permeability and solubility characteristics relevant to both in vitro assay development and formulation studies .

Physicochemical ID
Data to verify
MW 216.24 g/mol; purity 95% (supplier)
Supports QC and concentration calculation
Supplier-specified; verify by COA
Physicochemical properties Drug-likeness Molecular descriptors

Application Scenarios for CAS 1252441-64-7


Antifungal SAR Against C. albicans

Procurement is justified when conducting structure-activity relationship (SAR) studies focused on aryl substitution effects in triazole antifungal agents. The p-methylphenyl variant has demonstrated measurable activity against C. albicans with MIC = 4.06 ± 0.03 μg/mL, providing a defined benchmark for comparing alternative substitution patterns including p-nitrophenyl (MIC = 3.16 ± 0.01 μg/mL) and reference agents like itraconazole (MIC = 3.32 ± 0.02 μg/mL) [1]. This compound serves as a well-characterized reference point for systematic evaluation of electronic and steric effects at the para position.

Kinase Inhibitor Lead Optimization

The triazole-acetamide scaffold has been validated as capable of achieving nanomolar EGFR inhibition (class benchmark IC₅₀ = 43.8 ± 1.3 nM for optimized derivatives) [1]. CAS 1252441-64-7 represents a minimally functionalized version of this scaffold, making it suitable as a starting point for fragment-based drug discovery or for establishing baseline kinase selectivity profiles against which more elaborated derivatives can be compared.

Lipoxygenase Pathway Research Tool

With documented 12-lipoxygenase inhibitory activity (IC₅₀ = 28 μM) [1], this compound can serve as a tool compound for studying the lipoxygenase pathway and arachidonic acid metabolism. Its moderate potency makes it suitable for use as a reference inhibitor in assays where complete pathway ablation is not desired, or as a comparator for evaluating more potent LOX inhibitors derived from the same chemical series [2].

p-Tolyl Anticancer Cytotoxicity Comparator

For researchers developing p-tolyl-containing anticancer agents, this compound provides a baseline scaffold for evaluating the contribution of additional pharmacophoric elements. Optimized p-tolyl triazole derivatives achieve IC₅₀ values as low as 0.56-1.25 μM against A549, MCF-7, and HepG2 cell lines [1][2], establishing performance benchmarks that the unadorned scaffold can be measured against in mechanistic or combination studies.

Application
Selection Property
Validation Focus
Antifungal SAR studies
Para-substitution effect profiling
MIC endpoint comparison
Kinase inhibitor scaffold development
Triazole-acetamide core
hEGFR inhibition endpoint context
Lipoxygenase pathway probe
12-LO inhibitory reference
IC₅₀ endpoint verification
Cancer cell-model studies
p-Tolyl scaffold cytotoxicity profiling
Cell viability endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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